molecular formula C14H16N2O B13881081 3-Ethoxy-4-(4-methylpyridin-3-yl)aniline

3-Ethoxy-4-(4-methylpyridin-3-yl)aniline

Cat. No.: B13881081
M. Wt: 228.29 g/mol
InChI Key: KKCJEBYFULXTSV-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(4-methylpyridin-3-yl)aniline is an organic compound that belongs to the class of aniline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(4-methylpyridin-3-yl)aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(4-methylpyridin-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Ethoxy-4-(4-methylpyridin-3-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(4-methylpyridin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxyaniline: An aromatic ether with an ethoxy group at the para position of aniline.

    4-Methylpyridine: A methyl-substituted pyridine derivative.

Uniqueness

3-Ethoxy-4-(4-methylpyridin-3-yl)aniline is unique due to the presence of both an ethoxy group and a methylpyridinyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-ethoxy-4-(4-methylpyridin-3-yl)aniline

InChI

InChI=1S/C14H16N2O/c1-3-17-14-8-11(15)4-5-12(14)13-9-16-7-6-10(13)2/h4-9H,3,15H2,1-2H3

InChI Key

KKCJEBYFULXTSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)N)C2=C(C=CN=C2)C

Origin of Product

United States

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